

# Guanoxyfen synthesis protocol

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## Compound of Interest

Compound Name: Guanoxyfen

CAS No.: 13050-83-4

Cat. No.: B084175

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## Executive Summary

This application note details a scalable, high-fidelity protocol for the synthesis of **Guanoxyfen** (1-(3-phenoxypropyl)guanidine), historically designated as CI-572. While originally investigated for its antihypertensive and antidepressant properties, the molecule remains a critical reference standard in adrenergic pharmacology and a structural template for guanidine-based drug design.

Unlike historical methods that rely on non-specific alkylation (often yielding bis-phenoxy byproducts) or toxic cyanogen bromide, this protocol utilizes a Cyanoethylation-Reduction-Guanidinylation strategy. This route is selected for its atom economy, scalability, and avoidance of difficult-to-separate impurities.

Target Compound:

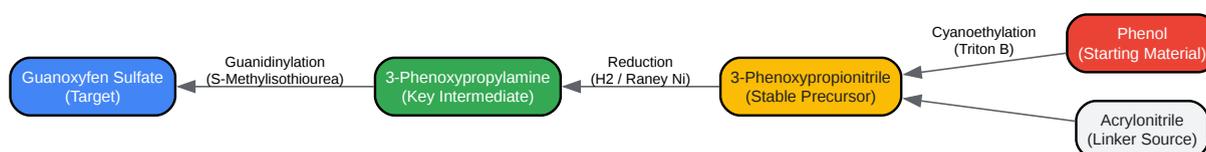
- Generic Name: **Guanoxyfen** Sulfate
- Chemical Name: 1-(3-phenoxypropyl)guanidine sulfate (2:1)
- CAS: 1021-11-0 (Sulfate); 13050-83-4 (Free Base)
- Molecular Formula:

## Strategic Retrosynthetic Analysis

To ensure scientific integrity and reproducibility, we reject the direct alkylation of phenol with 3-halopropylguanidines due to poor yields and polymerization risks. Instead, we deconstruct the molecule into three stable intermediates.

Rationale:

- **Guanidine Formation:** The final step installs the guanidine moiety using S-methylisothiourea sulfate. This reagent is preferred over cyanamide (polymerization risk) or 1H-pyrazole-1-carboxamide (high cost) for scale-up, as it directly yields the stable sulfate salt.
- **Amine Generation:** The primary amine is generated via catalytic hydrogenation of a nitrile. This avoids the "Gabriel Synthesis" waste stream (phthalhydrazide).
- **Carbon Skeleton:** The 3-carbon linker is established via the cyanoethylation of phenol with acrylonitrile. This is a "self-validating" step: mono-addition is chemically enforced, preventing the formation of bis-alkylated impurities common in dihalopropane alkylations.



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Figure 1: Retrosynthetic strategy prioritizing mono-functionalization and atom economy.

## Detailed Experimental Protocols

### Phase 1: Synthesis of 3-Phenoxypropionitrile

Objective: Create the ether linkage and carbon chain without over-alkylation.

Reagents:

- Phenol (Reagent Grade, 99%)
- Acrylonitrile (Stabilized) [Danger: Carcinogen/Volatile]

- Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH)
- Reagent Alcohol (Ethanol)

Protocol:

- Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, internal thermometer, and pressure-equalizing dropping funnel.
- Mixing: Charge the flask with Phenol (47.0 g, 0.50 mol) and Triton B (2.5 mL). Heat gently to 40°C to liquefy the phenol if necessary.
- Addition: Add Acrylonitrile (33 mL, 0.50 mol) dropwise over 45 minutes.
  - Critical Control Point: The reaction is exothermic. Maintain internal temperature between 45–55°C using an external water bath. Do not exceed 60°C to prevent polymerization of acrylonitrile.
- Reflux: Once addition is complete, heat the mixture to reflux (approx. 90°C) for 4 hours.
- Workup: Cool to room temperature. Dilute with diethyl ether (200 mL) and wash sequentially with:
  - 10% NaOH (2 x 50 mL) – Removes unreacted phenol.
  - 1M HCl (1 x 50 mL) – Neutralizes base catalyst.
  - Brine (1 x 50 mL).
- Isolation: Dry the organic phase over anhydrous \_\_\_\_\_, filter, and concentrate under reduced pressure.
- Validation: The crude oil (approx. 65 g) should show a distinct nitrile stretch at ~2250 cm<sup>-1</sup> in IR.

## Phase 2: Reduction to 3-Phenoxypropylamine

Objective: Convert the nitrile to a primary amine.

## Reagents:

- 3-Phenoxypropionitrile (from Phase 1)
- Raney Nickel (Slurry in water/ethanol) [Danger: Pyrophoric]
- Ammonium Hydroxide (25%)
- Ethanol (Absolute)[1]

## Protocol:

- Preparation: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve 3-Phenoxypropionitrile (20 g) in ethanol (150 mL).
- Catalyst Addition: Add Raney Nickel (approx. 2 g wet weight).
  - Expert Insight: Add 5 mL of concentrated  
. This suppresses the formation of secondary amines (dimerization) during reduction.
- Hydrogenation: Pressurize to 50 psi (3.4 bar)  
and shake/stir at 50°C for 6 hours.
- Filtration: Carefully filter off the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen). Do not let the catalyst dry out.
- Purification: Concentrate the filtrate. Distill the residue under vacuum (bp approx. 110°C at 2 mmHg) to obtain the pure amine as a clear oil.
  - Yield Target: >80%.[1][2]

## Phase 3: Guanidinylation (Formation of Guanoxyfen Sulfate)

Objective: Install the guanidine headgroup using a thiourea derivative.[3]

## Reagents:

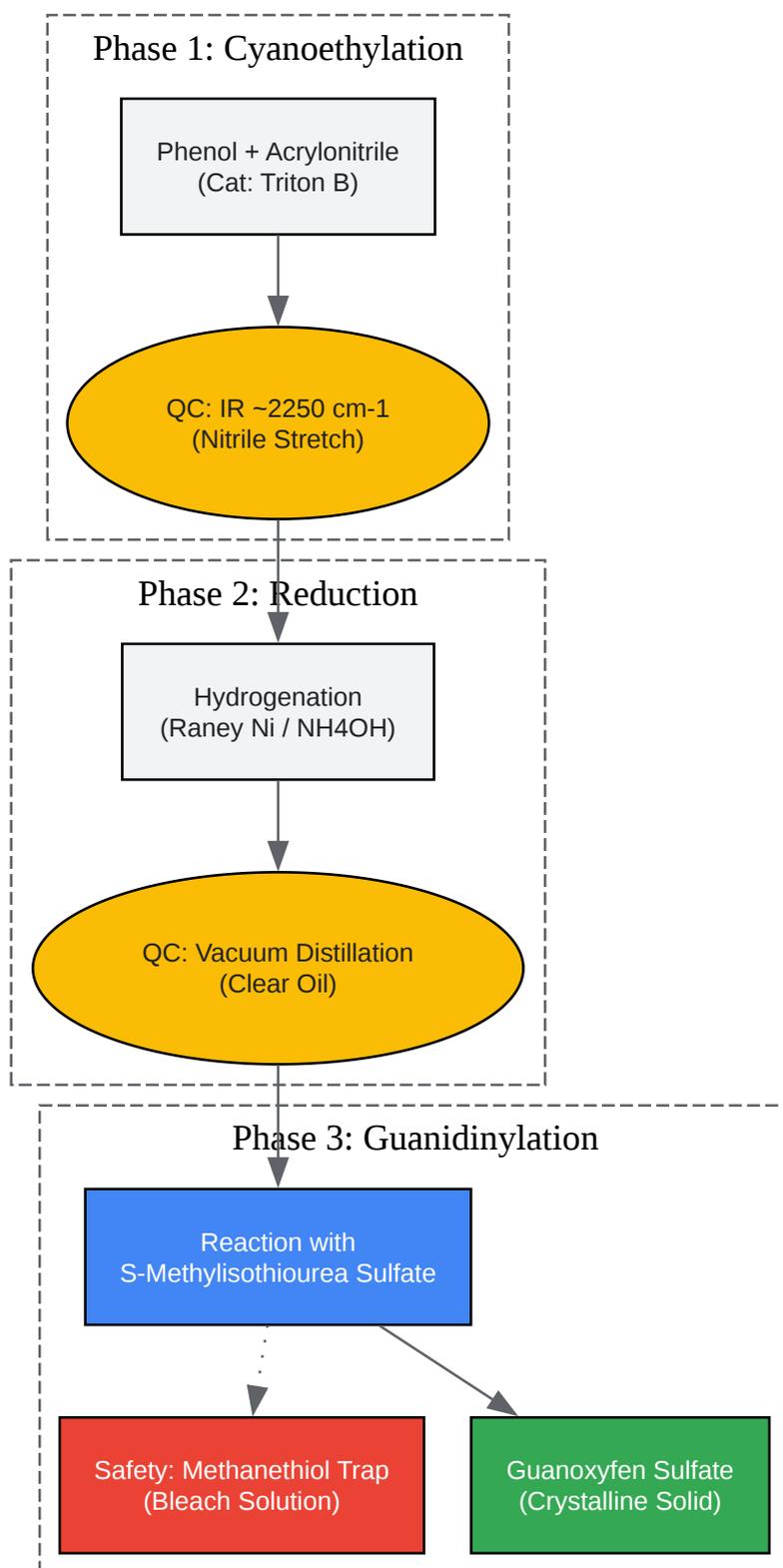
- 3-Phenoxypropylamine (from Phase 2)
- S-Methylisothiourea Sulfate (2:1 salt)
- Ethanol (50% aqueous solution)

Protocol:

- Stoichiometry: In a 250 mL round-bottom flask equipped with a reflux condenser and a bleach trap (to neutralize evolved methanethiol), dissolve S-methylisothiourea sulfate (13.9 g, 0.05 mol) in 50 mL of water.
- Addition: Add 3-Phenoxypropylamine (15.1 g, 0.10 mol) dissolved in 20 mL ethanol.
  - Note: Use a 2:1 molar ratio of Amine to Sulfate salt to ensure the formation of the neutral guanidine sulfate.
- Reaction: Reflux the mixture for 6–8 hours.
  - Observation: Evolution of methanethiol ( ) gas indicates reaction progress. Ensure the trap is bubbling.
- Crystallization: Concentrate the solution to half volume under vacuum. Cool slowly to 4°C overnight.
- Filtration: Collect the white crystalline precipitate via vacuum filtration.
- Recrystallization: Recrystallize from hot water/ethanol (9:1) to remove trace mercaptan odors.

## Process Visualization & Workflow

The following diagram illustrates the critical reaction flow and checkpoints.



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Figure 2: Step-by-step experimental workflow with integrated Quality Control (QC) checkpoints.

## Analytical Specifications & Data Summary

To validate the synthesis, compare the isolated product against the following parameters.

Parameter	Specification	Method
Appearance	White crystalline powder	Visual
Melting Point	170°C – 172°C	Capillary MP
Solubility	Soluble in water; sparingly soluble in EtOH	USP <1151>
<sup>1</sup> H NMR (D <sub>2</sub> O)	7.1-7.4 (m, 5H, Ar-H) 4.1 (t, 2H, ) 3.3 (t, 2H, ) 2.1 (m, 2H, )	400 MHz NMR
Mass Spec		ESI-MS

## Safety & Troubleshooting

- **Methanethiol Management:** The release of methyl mercaptan in Phase 3 is inevitable. It has a stench threshold of 1 ppb.
  - Mitigation: Vent the reaction through a scrubber containing 10% sodium hypochlorite (bleach) to oxidize the thiol to odorless sulfonate.
- **Acrylonitrile Handling:** Highly toxic and carcinogenic.
  - Mitigation: Double-gloving (Nitrile) and use of a certified fume hood are mandatory. Quench spills with dilute bromine water.

- Raney Nickel: Pyrophoric when dry.
  - Mitigation: Always keep under solvent (water or ethanol). Dispose of in a dedicated container containing water.

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## Sources

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